(4S)-4-(3-acetamidopropanoylamino)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(3S,6R,9S,12R,16Z,21S)-3-(3-carbamimidamidopropyl)-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-12,21-dimethyl-9-(2-methylpropyl)-2,5,8,11-tetraoxo-6-(sulfanylmethyl)-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
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Overview
Description
SAHM1 is a cell-permeable, stabilized hydrocarbon-stapled α-helical peptide that targets a critical protein-protein interface and prevents assembly in the NOTCH1 trans-activation complex . This compound has shown significant potential in inhibiting the Notch signaling pathway, which is crucial in various cellular processes, including differentiation, proliferation, and apoptosis .
Preparation Methods
SAHM1 is synthesized using a hydrocarbon-stapling technique, which involves the incorporation of non-natural amino acids into the peptide sequence to stabilize its α-helical structure . The synthetic route typically includes the following steps:
Peptide Synthesis: The peptide backbone is synthesized using solid-phase peptide synthesis (SPPS).
Stapling: Non-natural amino acids with olefin side chains are incorporated into the peptide sequence.
Purification: The stapled peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level.
Chemical Reactions Analysis
SAHM1 primarily undergoes interactions with protein complexes rather than traditional chemical reactions like oxidation or reduction. It binds to the pre-formed RAMANK-CSL complex competitively with Mastermind-like 1, thereby preventing the assembly of the NOTCH1 trans-activation complex . The major product of this interaction is the inhibition of NOTCH1 target gene expression .
Scientific Research Applications
SAHM1 has a wide range of applications in scientific research, particularly in the fields of biology and medicine:
Cancer Research: SAHM1 has been shown to suppress the growth of Notch-dependent cell lines and significantly reduce the growth of patient-derived tumor xenografts.
Stem Cell Research: The Notch signaling pathway, which SAHM1 inhibits, is active during the osteogenic differentiation of human bone marrow mesenchymal stem cells.
Mechanism of Action
SAHM1 exerts its effects by inhibiting the canonical Notch transcription complex formation. It is a peptide mimetic of a dominant negative form of Mastermind-like 1, which is a crucial component of the Notch transcriptional activation complex . By preventing the assembly of this complex, SAHM1 effectively suppresses the transcription of Notch target genes .
Comparison with Similar Compounds
SAHM1 is unique due to its hydrocarbon-stapled α-helical structure, which provides enhanced stability and cell permeability compared to other Notch inhibitors. Similar compounds include:
γ-Secretase Inhibitors: Compounds like Compound E and LY-411575 inhibit the γ-secretase enzyme, which is involved in the activation of the Notch receptor.
SAHM1’s unique mechanism of action and structural stability make it a valuable tool in the study and potential treatment of diseases involving aberrant Notch signaling.
Properties
Molecular Formula |
C94H162N36O23S |
---|---|
Molecular Weight |
2196.6 g/mol |
IUPAC Name |
(4S)-4-(3-acetamidopropanoylamino)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(3S,6R,9S,12R,16Z,21S)-3-(3-carbamimidamidopropyl)-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-12,21-dimethyl-9-(2-methylpropyl)-2,5,8,11-tetraoxo-6-(sulfanylmethyl)-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C94H162N36O23S/c1-11-51(6)70(127-76(141)59(26-21-36-111-91(101)102)118-72(137)56(23-18-33-108-88(95)96)116-73(138)57(24-19-34-109-89(97)98)119-77(142)62(39-49(2)3)121-74(139)58(25-20-35-110-90(99)100)117-75(140)61(28-29-69(135)136)115-68(134)30-38-107-53(8)133)84(149)130-94(10)32-17-15-13-12-14-16-31-93(9,129-83(148)60(27-22-37-112-92(103)104)120-82(147)67(46-154)124-78(143)63(40-50(4)5)125-87(94)153)86(152)126-65(42-55-44-106-48-114-55)80(145)122-64(41-54-43-105-47-113-54)79(144)123-66(45-131)81(146)128-71(52(7)132)85(150)151/h12-13,43-44,47-52,56-67,70-71,131-132,154H,11,14-42,45-46H2,1-10H3,(H,105,113)(H,106,114)(H,107,133)(H,115,134)(H,116,138)(H,117,140)(H,118,137)(H,119,142)(H,120,147)(H,121,139)(H,122,145)(H,123,144)(H,124,143)(H,125,153)(H,126,152)(H,127,141)(H,128,146)(H,129,148)(H,130,149)(H,135,136)(H,150,151)(H4,95,96,108)(H4,97,98,109)(H4,99,100,110)(H4,101,102,111)(H4,103,104,112)/b13-12-/t51-,52+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,70-,71-,93-,94+/m0/s1 |
InChI Key |
BMPJJKUDYSZGHF-POLBPDEYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@]1(CCC/C=C\CCC[C@@](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC(C)C)CS)CCCNC(=N)N)(C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CCNC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC1(CCCC=CCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC(C)C)CS)CCCNC(=N)N)(C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)CCNC(=O)C |
Origin of Product |
United States |
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